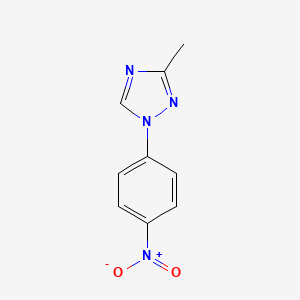

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole

Overview

Description

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 4-nitrophenylhydrazine with acetic anhydride to form 4-nitrophenylhydrazone. This intermediate is then cyclized using methyl iodide and sodium ethoxide to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products Formed

Reduction: 3-methyl-1-(4-aminophenyl)-1H-1,2,4-triazole.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound plays a significant role as an intermediate in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that enhance therapeutic efficacy against various diseases.

- Key Applications:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties comparable to established medications like diclofenac sodium .

- Antimicrobial Activity : Several studies have demonstrated that 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole derivatives possess potent antibacterial and antifungal activities against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

In the realm of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness in targeting specific pests makes it valuable for sustainable agricultural practices.

- Case Studies:

Analytical Chemistry

The compound is employed in analytical methods to detect and quantify nitroaromatic compounds in environmental samples. This application is crucial for pollution monitoring and ensuring compliance with environmental regulations.

- Applications:

Material Science

This compound shows promise in material science due to its thermal and mechanical properties. It is being explored for developing advanced materials such as polymers and coatings.

- Research Findings:

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory agents, antimicrobial agents | Effective against Staphylococcus aureus and E. coli |

| Agricultural Chemistry | Pesticides and herbicides | Significant pest control with minimal environmental impact |

| Analytical Chemistry | Detection of nitroaromatic compounds | Useful in pollution monitoring |

| Material Science | Development of advanced materials | Improved mechanical strength and thermal stability |

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The triazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1,3,4-thiadiazole derivatives: Known for their antimicrobial properties.

Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties.

Uniqueness

3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific combination of a triazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Introduction

3-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Triazoles, including this compound, exhibit antibacterial properties primarily through the inhibition of bacterial enzymes such as DNA gyrase. This enzyme is crucial for bacterial DNA replication and transcription. The presence of the triazole ring allows for effective binding to the active site of these enzymes.

Research Findings

A study demonstrated that derivatives of 1,2,4-triazoles showed significant antibacterial activity against various strains of bacteria. For instance:

| Compound Type | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-allyl derivative | 3.25 | Mycobacterium smegmatis |

| Triazole with 4-trichloromethyl | 5 | E. coli |

| Clinafloxacin derivatives | 0.25 | MRSA |

These results indicate that modifications in the triazole structure can enhance antibacterial efficacy against resistant strains .

Antifungal Activity

Triazoles are also known for their antifungal properties. The compound's ability to disrupt fungal cell membrane synthesis makes it a candidate for antifungal drug development.

Case Studies

In a comparative study of various triazole derivatives:

| Compound Type | Activity Level | Target Organism |

|---|---|---|

| 3-Methyl-1-(4-nitrophenyl) | Moderate | Candida albicans |

| Other triazoles | High | Aspergillus spp. |

The results indicated that while some derivatives exhibited high antifungal activity, this compound showed moderate effects against specific strains .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of triazole derivatives on various cancer cell lines. The compound was evaluated for its efficacy against liver (HepG2) and breast (MDA-MB-231) cancer cell lines.

Results Summary

| Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|

| HepG2 | 24.2 | Higher than Sorafenib (9.98) |

| MDA-MB-231 | 16.8 | Comparable to leading agents |

These findings suggest that the compound exhibits promising anticancer potential, particularly against breast cancer cells .

Properties

IUPAC Name |

3-methyl-1-(4-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-7-10-6-12(11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPAMZUCOYOCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.